4-Acetyl-3-nitrobenzoic acid
Overview
Description
4-Acetyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both an acetyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-acetylbenzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the acetylation of 3-nitrobenzoic acid. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions must be carefully controlled to prevent over-acetylation and to ensure high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Hydrolysis using water or aqueous sodium hydroxide.
Major Products Formed
Reduction: 4-Amino-3-nitrobenzoic acid.
Substitution: 4-Hydroxy-3-nitrobenzoic acid.
Scientific Research Applications
4-Acetyl-3-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-nitrobenzoic acid
- 4-Hydroxy-3-nitrobenzoic acid
- 4-Methoxy-3-nitrobenzoic acid
Uniqueness
4-Acetyl-3-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-acetyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPXLLKEYHTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-acetyl-3-nitrobenzoic acid in the research on polyethylenimine derivatives?
A1: this compound (S2−) served as a model substrate to study the catalytic activity of dodecane-block-poly[ethylenimine-graft-4(5)-methylimidazole] and related compounds. [] Researchers investigated its hydrolysis rate at different pH levels, suggesting that electrostatic interactions play a significant role in the catalytic mechanism, particularly with higher molecular weight polymers. []
Q2: How does the structure of 4-acyloxy-3-nitrobenzoic acid substrates affect the catalytic activity of the investigated polymers?
A2: The research demonstrates that apolar interactions significantly influence the catalytic activity. [] By comparing the hydrolysis rates of various 4-acyloxy-3-nitrobenzoic acid substrates (Sn−) with different side chain lengths, the researchers found that catalysts offering both electrostatic and apolar binding sites exhibited the most substantial rate enhancements. [] This finding highlights the importance of structural features in both the substrate and the catalyst for efficient catalytic activity.
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